molecular formula C20H23F2N3O4S B6493454 2-(2-fluorophenoxy)-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 897618-24-5

2-(2-fluorophenoxy)-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6493454
CAS No.: 897618-24-5
M. Wt: 439.5 g/mol
InChI Key: NBMYMDVGLWLUGL-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenoxy)-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a structurally complex molecule featuring a sulfonylpiperazine core linked to a 2-fluorophenoxy-substituted acetamide moiety. Its design integrates dual fluorine atoms at ortho positions on both the phenoxy and piperazine-bound phenyl groups, which are critical for optimizing electronic and steric interactions with biological targets.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O4S/c21-16-5-1-3-7-18(16)24-10-12-25(13-11-24)30(27,28)14-9-23-20(26)15-29-19-8-4-2-6-17(19)22/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMYMDVGLWLUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Key Structural Differences Pharmacological Notes Synthetic Yield/Feasibility
2-(2-fluorophenoxy)-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide Reference compound: Dual 2-fluorophenyl groups, sulfonylethyl linkage, phenoxy-acetamide Hypothesized CNS receptor selectivity due to fluorine placement and rigidity Not explicitly reported; likely moderate
N-(2-fluorophenyl)-2-(4-((2-fluorophenyl)sulfonyl)-piperazin-1-yl)acetamide (16) Lacks phenoxy group; direct sulfonylpiperazine-acetamide linkage Moderate yield (53%); tested as negative allosteric modulator, suggesting SAR flexibility 53% yield after purification
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Fluorophenyl (vs. 2-fluorophenoxy) on acetamide; 4-methylphenyl on piperazine Para-substituents may reduce steric hindrance, altering target engagement Commercial availability noted (ECHEMI)
2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide Styryl sulfonyl group; phenylsulfanyl substituent on acetamide Conformational flexibility from ethenyl group may impact binding kinetics No yield data; complex synthesis inferred
N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide Cyclohexyl and propyl groups; lacks sulfonylpiperazine Demonstrated synthetic feasibility (81% yield); potential for lipophilic CNS uptake 81% isolated yield

Key Findings from Comparative Analysis

Impact of Fluorine Substitution: The original compound’s ortho-fluorine on the phenoxy group likely reduces steric bulk compared to para-substituted analogs (e.g., N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide), enabling better fit into hydrophobic binding pockets . Dual fluorine atoms (on both phenoxy and piperazine-phenyl groups) may enhance metabolic stability and target affinity via increased lipophilicity and electron-withdrawing effects .

Phenoxy vs.

Synthetic Accessibility :

  • Analogs with fewer synthetic steps (e.g., N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ) achieved higher yields (81%), whereas sulfonylpiperazine derivatives generally require more complex purification .

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